3,5-Bis(5-phenyloxazol-2-yl)pyridine
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Overview
Description
3,5-Bis(5-phenyloxazol-2-yl)pyridine is an organic compound with the molecular formula C23H15N3O2. It features a pyridine ring substituted at the 3 and 5 positions with 5-phenyloxazol-2-yl groups. This compound is known for its high fluorescence and is used in various scientific applications, including as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(5-phenyloxazol-2-yl)pyridine typically involves the reaction of 2-aminopyridine with benzoyl chloride to form the intermediate 2-benzoylaminopyridine. This intermediate is then cyclized with phosphorus oxychloride to yield the desired product . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(5-phenyloxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxazole rings.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3,5-Bis(5-phenyloxazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals like nickel and zinc.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Industry: Utilized in the development of luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 3,5-Bis(5-phenyloxazol-2-yl)pyridine primarily involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique photophysical properties, such as fluorescence, which are useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP): Known for its use in scintillation counters due to its high fluorescence.
2,5-Diphenyloxazole (PPO): Another fluorescent compound used in scintillation counting and as a laser dye.
Uniqueness
3,5-Bis(5-phenyloxazol-2-yl)pyridine is unique due to its pyridine core, which allows for the formation of tridentate ligands. This property makes it particularly effective in forming stable complexes with transition metals, enhancing its utility in coordination chemistry and materials science .
Properties
Molecular Formula |
C23H15N3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-phenyl-2-[5-(5-phenyl-1,3-oxazol-2-yl)pyridin-3-yl]-1,3-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-7-16(8-4-1)20-14-25-22(27-20)18-11-19(13-24-12-18)23-26-15-21(28-23)17-9-5-2-6-10-17/h1-15H |
InChI Key |
TYHDLQVNBUSPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CN=C3)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
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